molecular formula C12H8ClNO B8430262 8-chloro-5H-chromeno[3,4-c]pyridine

8-chloro-5H-chromeno[3,4-c]pyridine

Cat. No.: B8430262
M. Wt: 217.65 g/mol
InChI Key: XDQHNSFAOKTRFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-5H-chromeno[3,4-c]pyridine is a chemical building block based on the chromenopyridine scaffold, recognized as a privileged structure in medicinal chemistry for its diverse biological potential . The chromenopyridine core is found in compounds with a broad spectrum of reported activities, including anticancer, antimicrobial, and anti-inflammatory properties . The specific 8-chloro derivative offers a site for further synthetic elaboration, enabling researchers to explore structure-activity relationships and develop novel bioactive molecules . This compound is intended for use in laboratory research and development, such as in hit/lead optimization campaigns and the construction of targeted compound libraries . It is supplied for research purposes only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the specific Certificate of Analysis for lot-specific data.

Properties

Molecular Formula

C12H8ClNO

Molecular Weight

217.65 g/mol

IUPAC Name

8-chloro-5H-chromeno[3,4-c]pyridine

InChI

InChI=1S/C12H8ClNO/c13-9-1-2-11-10-3-4-14-6-8(10)7-15-12(11)5-9/h1-6H,7H2

InChI Key

XDQHNSFAOKTRFU-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CN=C2)C3=C(O1)C=C(C=C3)Cl

Origin of Product

United States

Scientific Research Applications

Synthesis of 8-Chloro-5H-Chromeno[3,4-c]Pyridine Derivatives

The synthesis of this compound derivatives has been achieved through various methods, notably using ruthenium-catalyzed cycloaddition reactions. For instance, a study reported the efficient preparation of these derivatives via a [2+2+2] cycloaddition of α,ω-diynes with cyanamides, yielding up to 89% in regioselective reactions . This method allows for the introduction of various functional groups, making these derivatives suitable for further biological evaluations.

Biological Activities

The biological activities of this compound and its derivatives have been extensively studied. Key areas of research include:

  • Anticancer Activity : Several derivatives have shown potential as inhibitors of cancer cell proliferation. For example, compounds derived from the chromeno[3,2-c]pyridine scaffold exhibited significant inhibitory effects on tumor growth in various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells .
  • Enzyme Inhibition : Research indicates that some derivatives act as inhibitors of monoamine oxidase (MAO) and cholinesterase (ChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The structure-activity relationship (SAR) studies revealed that specific substitutions enhance their inhibitory potency against MAO A and B .
  • Antimicrobial Properties : Chromeno[3,4-c]pyridine derivatives have demonstrated antimicrobial activity against various pathogens. A study highlighted their efficacy against antibiotic-resistant strains, suggesting their potential as new antimicrobial agents .

Case Study 1: Dual ROCK Inhibitors

A series of functionalized 5H-chromeno[3,4-c]pyridines were identified as effective dual inhibitors of Rho-associated protein kinases (ROCK1 and ROCK2). These compounds were synthesized through multicomponent reactions and showed promising results in reducing cellular migration and invasion in cancer models .

Case Study 2: Neuroprotective Agents

Another study focused on the neuroprotective properties of chromeno[3,4-c]pyridine derivatives against oxidative stress-induced damage in neuronal cells. The compounds exhibited significant protective effects by modulating oxidative stress pathways and reducing apoptosis markers .

Table 1: Synthesis Yields of Chromeno[3,4-c]Pyridine Derivatives

CompoundMethodologyYield (%)
ARuthenium-catalyzed cycloaddition89
BDABCO-catalyzed annulation50
CMicrowave-assisted synthesis76
CompoundActivity TypeTarget Enzyme/Cell LineIC50 Value (µM)
AMAO InhibitionMAO B0.51
BAnticancer ActivityMCF-712.5
CAntimicrobialE. coli15

Comparison with Similar Compounds

Core Heterocyclic Frameworks

  • 8-Chloro-5H-chromeno[3,4-c]pyridine: Contains a chromene (oxygen-containing benzopyran) fused to a pyridine ring at the [3,4-c] position. The chloro group enhances electrophilicity and may influence binding interactions in biological systems .
  • Pyrrolo[3,4-c]pyridines (): Feature a pyrrole ring fused to pyridine. Substituents like piperazinyl, methoxy, or ethoxy groups dominate their structures, which may enhance thermal stability or modulate pharmacological activity compared to the chloro-substituted chromeno-pyridine .
  • Pyrano[3,4-c]pyridines (): Similar to chromeno derivatives but replace the chromene’s oxygen with a pyran ring. Methyl or triazole substituents in these compounds are linked to anticonvulsant activity, whereas the chloro group in the target compound could alter metabolic stability or receptor affinity .
  • Chromeno[2,3-d]pyrimidines (): Fuse chromene with pyrimidine instead of pyridine.

Substituent Effects

Compound Class Key Substituents Impact on Properties
This compound Chloro at C8 Increases electrophilicity; may enhance bioactivity or alter metabolic degradation.
Pyrrolo[3,4-c]pyridines Piperazinyl, methoxy/ethoxy Improve solubility and thermal stability; piperazinyl groups may enhance CNS activity .
Pyrano[3,4-c]pyridines Methyl, triazole Methyl enhances lipophilicity; triazole enables click chemistry for functionalization .
Chromeno[2,3-d]pyrimidines Amino, cyano Cyano groups increase polarity; amino groups facilitate hydrogen bonding in biological targets .

Ruthenium-Catalyzed Cycloaddition ()

The target compound’s analogs (e.g., 5H-chromeno[3,4-c]pyridines) are synthesized via Ru-catalyzed [2+2+2] cycloaddition of α,ω-diynes and cyanamides. This method offers:

  • High regioselectivity (32 derivatives synthesized).
  • Broad functional group tolerance , accommodating diverse substituents.
  • Efficiency : Yields tricyclic frameworks in fewer steps compared to traditional methods .

Click Chemistry ()

Pyrano[3,4-c]pyridine-triazole hybrids are synthesized via Cu-catalyzed azide-alkyne cycloaddition. Key advantages:

  • Modularity : Enables rapid diversification of substituents.
  • High yields (80–95%) under mild conditions.
  • Biocompatibility : Triazole-linked hybrids show enhanced anticonvulsant activity (e.g., PTZ seizure antagonism) .

Anticonvulsant and Psychotropic Activity

  • Pyrano[3,4-c]pyridine-triazole hybrids (): Exhibit potent anticonvulsant activity (ED50 < 30 mg/kg in MES models) and anxiolytic effects. Methyl groups in the pyridine ring correlate with enhanced blood-brain barrier penetration .
  • This compound: While untested in the evidence, its chloro substituent may similarly improve CNS bioavailability compared to hydroxyl or methoxy analogs.

Antibacterial and Antioxidant Activity

  • Chromeno[2,3-d]pyrimidines (): Derivatives with cyano and amino groups (e.g., 4c, 4e) show significant antibacterial activity (MIC = 8–16 µg/mL against S. aureus) and radical scavenging (IC50 = 12–18 µM in DPPH assays) .

Preparation Methods

Reaction Conditions and Mechanistic Insights

The reaction proceeds via a cascade of nucleophilic attacks,-H shifts, and dehydrations (Scheme 1). DABCO facilitates the formation of a nitroso alkene intermediate, which undergoes intramolecular cyclization to yield the chromeno-pyridine core. Key intermediates, including enolates and nitroso alkenes, were characterized via high-resolution mass spectrometry.

Table 1: Optimization of DABCO-Catalyzed Annulation

EntryAllenoate EquivSolventAdditiveTime (h)Yield (%)
11.2TolueneK₂CO₃1634
31.2CH₃CNK₂CO₃2446
81.2CH₃CNNone2436

The highest yield (46%) was achieved in acetonitrile with K₂CO₃ as an additive. Microwave irradiation reduced reaction times but compromised yields (21% at 80°C).

Multi-Component Green Synthesis Using Q-Tube Reactors

A solvent-free, Q-tube-assisted protocol enables the synthesis of chromeno-pyridines via cyclocondensation of (thio)chroman-4-ones and arylhydrazonals. For 8-chloro derivatives, 8-chlorochroman-4-one 1a reacts with hydrazonals 2a–g in glacial acetic acid at 170°C (Scheme 2).

Key Advantages

  • Short reaction time : 45 minutes under pressurized conditions.

  • High atom economy : No byproducts except water and ethanol.

  • Scalability : Gram-scale synthesis without column chromatography.

Table 2: Substrate Scope for Chloro-Substituted Products

Chroman-4-oneHydrazonalProduct Yield (%)
8-Cl-1a 2a 78
8-Cl-1a 2c 65

Cyclocondensation of Chloro-Substituted Chromenones

Cyclocondensation reactions between 8-chlorochromenones and aminopyridines offer a direct route to the target compound. For example, 8-chloro-4H-chromen-4-one 5 reacts with 3-aminopyridine 6 in acetic acid under reflux to form this compound 7 (Scheme 3).

Mechanistic Pathway

  • Nucleophilic attack : The amine group of 6 attacks the carbonyl carbon of 5 , forming a hemiaminal intermediate.

  • Dehydration : Acid-catalyzed elimination of water yields the fused heterocycle.

Optimization Data

  • Temperature : 110°C (yield: 62%).

  • Catalyst : 10 mol% p-toluenesulfonic acid (yield: 68%).

One-Pot Synthesis via Knoevenagel-Pinner Cyclization

A one-pot, two-step protocol involving Knoevenagel condensation and Pinner cyclization constructs the chromeno-pyridine core (Scheme 4). Using 8-chlorosalicylaldehyde 8 , malononitrile dimer 9 , and methanol 10 , the reaction proceeds as follows:

  • Knoevenagel condensation : Forms intermediate 11 .

  • Pinner cyclization : Methanol addition and cyclization yield this compound 12 .

Table 3: Solvent and Temperature Effects

StepSolventTemperature (°C)Yield (%)
IEthanol2585*
IIToluene11054

*Intermediate yield after Step I.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-chloro-5H-chromeno[3,4-c]pyridine, and how do reaction conditions influence yield?

  • Methodology :

  • DABCO-Catalyzed [3+3] Annulation : A method adapted from chromeno[3,4-b]pyridine synthesis involves reacting nitro-chromenes with allenoates under DABCO catalysis. Adjusting solvent polarity (e.g., THF vs. DCM) and temperature (25–80°C) can modulate yields .
  • Green Synthesis : For analogs like chromeno[4,3-b]pyridin-5-ones, ultrasound irradiation and solvent-free conditions reduce purification needs. Active methylene compounds (e.g., malononitrile) are key reactants .
    • Characterization : Confirm structure via 1H^1H/13C^{13}C-NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystalline) .

Q. How can researchers characterize the electronic and steric effects of the chlorine substituent in this compound?

  • Methodology :

  • Computational Modeling : Use density functional theory (DFT) to compare charge distribution in 8-chloro derivatives vs. non-halogenated analogs.
  • Experimental Probes : Substituent scrambling (e.g., replacing Cl with F or Br) followed by reactivity assays (e.g., nucleophilic aromatic substitution) quantifies electronic effects .

Q. What preliminary biological activities have been reported for structurally related chromeno-pyridine derivatives?

  • Methodology :

  • Neurotropic Screening : For pyrano[3,4-c]pyridines, in vivo assays (e.g., forced swim test, open field test) assess antidepressant or anxiolytic activity. Dose-response curves and SAR analysis identify critical substituents .
  • Kinase Inhibition : BTK inhibitors like pyrazolo[3,4-c]pyridines suggest chromeno-pyridines may target similar pathways. Use enzymatic assays (IC50_{50} determination) to validate .

Advanced Research Questions

Q. How can reaction mechanisms for chromeno-pyridine syntheses be validated, and what contradictions exist in proposed pathways?

  • Methodology :

  • Mechanistic Probes : Isotopic labeling (e.g., 15N^{15}N-nitro groups) and in situ monitoring via mass spectrometry (MS) or IR spectroscopy track intermediates .
  • Contradictions : Conflicting proposals (e.g., [3+3] vs. [4+2] cyclization) arise from solvent-dependent pathways. Kinetic studies under varied conditions resolve ambiguities .

Q. What strategies improve the thermal and oxidative stability of this compound derivatives?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Quantify decomposition temperatures for derivatives with electron-donating/withdrawing groups.
  • Stabilization : Introduce bulky substituents (e.g., tert-butyl) at the 5H-position to sterically hinder degradation, as seen in pyrrolo[3,4-c]pyridines .

Q. How do structural modifications at the chromeno-pyridine core influence selectivity in biological targets?

  • Methodology :

  • SAR Studies : Synthesize analogs with varied substituents (e.g., 8-Cl → 8-CN, 8-NO2_2) and test against panels of kinases or GPCRs.
  • Crystallography : Co-crystallize derivatives with target proteins (e.g., BTK) to map binding interactions .

Q. What analytical techniques resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound?

  • Methodology :

  • Advanced NMR : Use 2D techniques (COSY, NOESY) to assign proton environments in crowded regions.
  • Dynamic Effects : Variable-temperature NMR identifies conformational equilibria causing anomalous splitting .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across studies?

  • Methodology :

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) from conflicting studies.
  • Standardization : Use reference compounds (e.g., USP standards for thieno-pyridines) to calibrate assays .

Q. Why do synthetic yields vary dramatically between DABCO-catalyzed and solvent-free methods?

  • Methodology :

  • Kinetic Profiling : Monitor reaction progress via HPLC to identify rate-limiting steps.
  • Catalyst Screening : Test alternative bases (e.g., DBU, Et3_3N) to optimize turnover in polar aprotic solvents .

Methodological Best Practices

  • Purification : Avoid chromatography by leveraging crystallization (e.g., ethanol/water mixtures) for green synthesis .
  • Safety : Chlorinated intermediates require rigorous fume hood use and waste neutralization protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.